Cas no 32387-56-7 (5-Chloro-2’-deoxycytidine)
5-Chloro-2’-deoxycytidine Chemical and Physical Properties
Names and Identifiers
-
- Cytidine,5-chloro-2'-deoxy-
- 4-amino-5-chloro-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
- 5- CHLORO- 2'- DEOXYCYTIDINE ( CLDC )
- 2'-Deoxy-5-chlorocytidine
- 5-Chlor-2'-desoxy-cytidin
- 5-Chloro-2'-deoxycytidine
- 5-chlorodeoxycytidine
- Cytidine,5-chloro-2'-deoxy
- SCHEMBL1229783
- Q27281010
- J14D49ZN55
- NS00071551
- CLDC
- NSC 371331
- DB12383
- DTXSID40186099
- 4-amino-5-chloro-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2-dihydropyrimidin-2-one
- 4-Amino-5-chloro-1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one
- 5-cldc
- NSC-371331
- UNII-J14D49ZN55
- CYTOCHLOR
- 32387-56-7
- CHEMBL4297275
- Cytidine, 5-chloro-2'-deoxy-
- DB-306601
- NSC371331
- CS-0078169
- HY-119859
- G63551
- 4-amino-5-chloro-1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl)-1,2-dihydropyrimidin-2-one
- DTXCID00108590
- 5-Chloro-2’-deoxycytidine
-
- Inchi: 1S/C9H12ClN3O4/c10-4-2-13(9(16)12-8(4)11)7-1-5(15)6(3-14)17-7/h2,5-7,14-15H,1,3H2,(H2,11,12,16)/t5-,6+,7+/m0/s1
- InChI Key: NGGRGTWYSXYVDK-RRKCRQDMSA-N
- SMILES: ClC1C(N)=NC(N(C=1)[C@H]1C[C@@H]([C@@H](CO)O1)O)=O
Computed Properties
- Exact Mass: 261.05200
- Monoisotopic Mass: 261.0516336g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 398
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 3
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.9
- Topological Polar Surface Area: 108Ų
Experimental Properties
- PSA: 110.60000
- LogP: -0.29920
5-Chloro-2’-deoxycytidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C371390-5mg |
5-Chloro-2’-deoxycytidine |
32387-56-7 | 5mg |
$ 752.00 | 2023-04-18 | ||
| TRC | C371390-10mg |
5-Chloro-2’-deoxycytidine |
32387-56-7 | 10mg |
$ 1154.00 | 2023-04-18 | ||
| TRC | C371390-25mg |
5-Chloro-2’-deoxycytidine |
32387-56-7 | 25mg |
470.00 | 2021-08-15 | ||
| TRC | C371390-50mg |
5-Chloro-2’-deoxycytidine |
32387-56-7 | 50mg |
900.00 | 2021-08-15 | ||
| TRC | C371390-100mg |
5-Chloro-2’-deoxycytidine |
32387-56-7 | 100mg |
1760.00 | 2021-08-15 | ||
| TRC | C371390-1mg |
5-Chloro-2’-deoxycytidine |
32387-56-7 | 1mg |
$ 190.00 | 2023-04-18 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-284602-1mg |
5-Chloro-2′-deoxycytidine, |
32387-56-7 | ≥95% | 1mg |
¥1504.00 | 2023-09-05 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-284602A-2mg |
5-Chloro-2′-deoxycytidine, |
32387-56-7 | ≥95% | 2mg |
¥3008.00 | 2023-09-05 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-284602-1 mg |
5-Chloro-2′-deoxycytidine, |
32387-56-7 | ≥95% | 1mg |
¥1,504.00 | 2023-07-11 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-284602A-2 mg |
5-Chloro-2′-deoxycytidine, |
32387-56-7 | ≥95% | 2mg |
¥3,008.00 | 2023-07-11 |
5-Chloro-2’-deoxycytidine Suppliers
5-Chloro-2’-deoxycytidine Related Literature
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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Chen Long,Ying Dai,Jianwei Li,Hao Jin Nanoscale, 2020,12, 21124-21130
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Bruce Parkinson Energy Environ. Sci., 2010,3, 509-511
Additional information on 5-Chloro-2’-deoxycytidine
5-Chloro-2'-Deoxycytidine (CAS No. 32387-56-7): A Comprehensive Overview
5-Chloro-2'-deoxycytidine, also known by its CAS registry number 32387-56-7, is a nucleoside analog that has garnered significant attention in the fields of virology and oncology. This compound is a derivative of cytidine, a naturally occurring nucleoside, with a chlorine atom substituted at the 5-position of the pyrimidine ring. The modification introduces unique chemical properties that make it a valuable tool in drug development, particularly for antiviral and anticancer therapies.
The structural modification at the 5-position of the cytidine ring in 5-chloro-2'-deoxycytidine significantly alters its pharmacokinetic and pharmacodynamic profiles. Recent studies have demonstrated that this compound exhibits potent antiviral activity against a range of viral pathogens, including hepatitis B virus (HBV) and human immunodeficiency virus (HIV). Its mechanism of action involves incorporation into viral DNA, leading to chain termination and inhibition of viral replication. This makes it a promising candidate for the development of next-generation antiviral agents.
In addition to its antiviral properties, 5-chloro-2'-deoxycytidine has shown potential in cancer therapy. Preclinical studies have revealed its ability to induce apoptosis in various cancer cell lines, including those resistant to conventional chemotherapy. The compound's selective toxicity towards cancer cells is attributed to its ability to bypass cellular defenses and target key enzymes involved in nucleic acid synthesis. These findings have sparked interest in exploring its use as a standalone or adjunctive therapy in oncology.
The synthesis of 5-chloro-2'-deoxycytidine involves a multi-step process that begins with the isolation of cytidine from natural sources or through chemical synthesis. The subsequent chlorination step is critical, as it determines the compound's bioactivity and selectivity. Researchers have optimized this process to achieve high yields and purity, ensuring that the compound meets stringent pharmaceutical standards.
Recent advancements in computational chemistry have enabled researchers to predict the binding affinities of 5-chloro-2'-deoxycytidine to various viral and cellular targets with unprecedented accuracy. Molecular docking studies have revealed that the chlorine substituent plays a pivotal role in stabilizing interactions with viral polymerases, thereby enhancing its antiviral potency. These insights have guided the design of second-generation analogs with improved efficacy and reduced toxicity.
The pharmacokinetics of 5-chloro-2'-deoxycytidine have been extensively studied in preclinical models. Data indicate that the compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties, making it suitable for oral or parenteral administration. However, further studies are required to evaluate its safety profile in humans and optimize dosing regimens for clinical use.
In conclusion, 5-chloro-2'-deoxycytidine (CAS No. 32387-56-7) represents a significant advancement in nucleoside analog research. Its dual potential as an antiviral and anticancer agent positions it as a versatile tool in drug development. With ongoing research focusing on optimizing its therapeutic properties and expanding its application scope, this compound holds immense promise for addressing unmet medical needs in infectious diseases and oncology.
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